molecular formula C7H8BFO3 B8120263 (2-Fluoro-3-hydroxy-5-methylphenyl)boronic acid

(2-Fluoro-3-hydroxy-5-methylphenyl)boronic acid

Cat. No.: B8120263
M. Wt: 169.95 g/mol
InChI Key: UBEFWTWOYPJFGR-UHFFFAOYSA-N
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Description

(2-Fluoro-3-hydroxy-5-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, hydroxyl, and methyl groups. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-hydroxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-3-hydroxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of (2-Fluoro-3-hydroxy-5-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product . The hydroxyl group can also participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-fluoro-3-hydroxy-5-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3,10-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEFWTWOYPJFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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